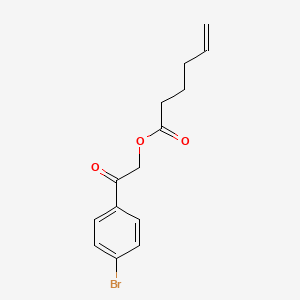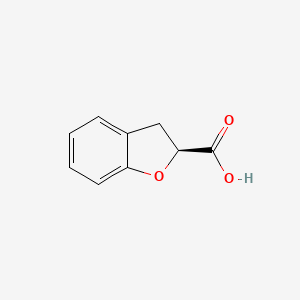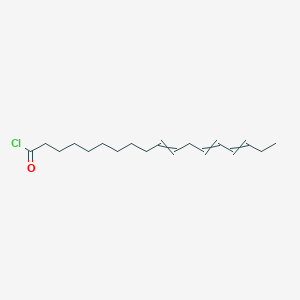
Propyl dibutylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl dibutylborinate is an organoboron compound that features a boron atom bonded to a propyl group and two butyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl dibutylborinate can be synthesized through the reaction of dibutylboron chloride with propyl alcohol in the presence of a base. The reaction typically proceeds as follows:
Bu2BCl+PrOH→Bu2BPr+HCl
where Bu represents a butyl group and Pr represents a propyl group. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the boron compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, dibutylboron chloride and propyl alcohol, are fed into the reactor, and the product is continuously removed to drive the reaction to completion. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl dibutylborinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The butyl or propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under inert atmosphere conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various alkyl or aryl boronates.
Scientific Research Applications
Propyl dibutylborinate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: this compound is explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of propyl dibutylborinate involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound has an empty p-orbital, allowing it to act as a Lewis acid and accept electron pairs from donor molecules. This property makes it useful in catalysis and in the formation of boron-containing compounds.
Comparison with Similar Compounds
Similar Compounds
Triethylborane: Another organoboron compound with three ethyl groups attached to the boron atom.
Triphenylborane: Features three phenyl groups attached to the boron atom.
Tributylborane: Contains three butyl groups attached to the boron atom.
Uniqueness
Propyl dibutylborinate is unique due to its specific combination of propyl and butyl groups, which provides distinct reactivity and properties compared to other organoboron compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
63787-76-8 |
|---|---|
Molecular Formula |
C11H25BO |
Molecular Weight |
184.13 g/mol |
IUPAC Name |
dibutyl(propoxy)borane |
InChI |
InChI=1S/C11H25BO/c1-4-7-9-12(10-8-5-2)13-11-6-3/h4-11H2,1-3H3 |
InChI Key |
WKQBMKGAJXBZJT-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCC)(CCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


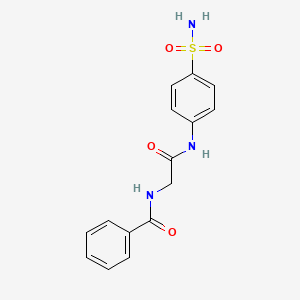
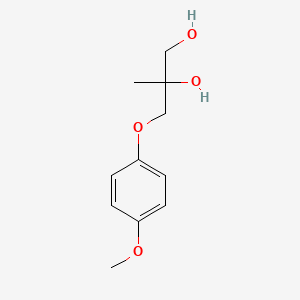
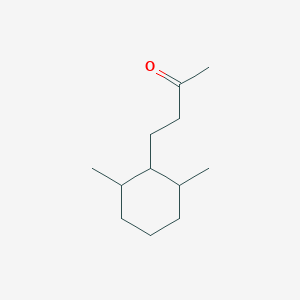

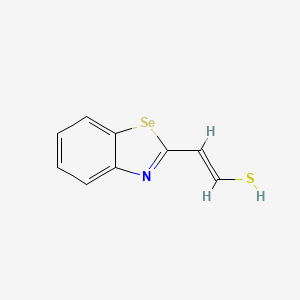
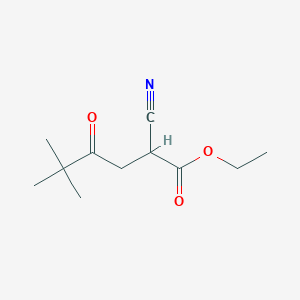
![4-Methyl-1-[(4-methylpentyl)oxy]pentane](/img/structure/B14502750.png)
![Ethanol, 2-[2-(tridecyloxy)ethoxy]-, hydrogen phosphate](/img/structure/B14502758.png)
![4-tert-Butyl-2-[(prop-2-en-1-yl)sulfanyl]phenol](/img/structure/B14502764.png)
